Tricyanophosphine

Description

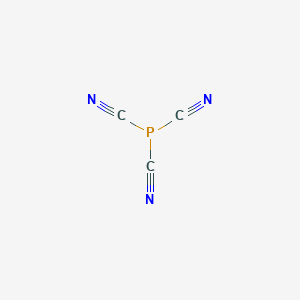

Structure

3D Structure

Properties

CAS No. |

1116-01-4 |

|---|---|

Molecular Formula |

C3N3P |

Molecular Weight |

109.03 g/mol |

IUPAC Name |

dicyanophosphanylformonitrile |

InChI |

InChI=1S/C3N3P/c4-1-7(2-5)3-6 |

InChI Key |

VXFKMOLPHLQGLH-UHFFFAOYSA-N |

SMILES |

C(#N)P(C#N)C#N |

Canonical SMILES |

C(#N)P(C#N)C#N |

Other CAS No. |

1116-01-4 |

Origin of Product |

United States |

Synthetic Methodologies for Tricyanophosphine

Traditional Synthetic Routes and Their Evolution

The earliest methods for the synthesis of tricyanophosphine primarily relied on the reaction of phosphorus halides with metal cyanides. These routes, while foundational, have undergone significant evolution to improve safety and yield.

Silver Cyanide (AgCN) Mediated Cyanation of Chlorophosphines

The most well-established traditional method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) with silver cyanide (AgCN). This reaction is a classic example of a salt metathesis or double displacement reaction, where the halide ligands on the phosphorus atom are exchanged for cyanide groups.

PCl₃ + 3 AgCN → P(CN)₃ + 3 AgCl

This heterogeneous reaction is typically carried out in a non-polar solvent, such as carbon disulfide or diethyl ether, under reflux conditions. The insolubility of the silver halide byproduct (AgCl or AgBr) helps to drive the reaction to completion. However, this method is often hampered by long reaction times and the high cost of silver cyanide. The yields can be variable and are sensitive to the purity of the reactants and the reaction conditions.

Table 1: Comparison of Traditional Synthesis Routes for this compound

| Starting Material | Cyanating Reagent | Solvent | Typical Yield (%) | Reference |

| PCl₃ | AgCN | Carbon Disulfide | Moderate | Historical Data |

| PBr₃ | AgCN | Diethyl Ether | Moderate to Good | Historical Data |

Exploration of Alternative Cyanating Reagents

The high cost and sometimes sluggish reactivity of silver cyanide prompted investigations into alternative cyanating agents for the synthesis of this compound. Researchers explored the use of other metal cyanides, such as potassium cyanide (KCN) and sodium cyanide (NaCN).

While more cost-effective, alkali metal cyanides are generally more ionic in character compared to AgCN. doubtnut.com This can lead to differences in reactivity and product distribution. In some cases, reactions with alkali metal cyanides resulted in the formation of complex mixtures and lower yields of the desired this compound. The choice of solvent is also critical in these reactions to manage the solubility and reactivity of the cyanide salt. chemguide.co.uk

The development of non-toxic or less toxic cyanide sources has been a significant area of research in cyanation chemistry in general, with reagents like potassium hexacyanoferrate(II) being explored as safer alternatives to simple alkali metal cyanides. tezu.ernet.in However, their specific application to the synthesis of this compound from phosphorus halides is not as extensively documented as the traditional silver cyanide route.

Contemporary Synthetic Approaches

More recent developments in the synthesis of this compound have focused on moving away from expensive and often hazardous metal cyanides and exploring more direct and atom-economical routes.

Nucleophilic Disproportionation of Elemental Phosphorus by Cyanide

A more modern and direct approach to phosphorus-carbon bond formation involves the reaction of elemental phosphorus, typically white phosphorus (P₄), with nucleophiles. While the direct reaction of white phosphorus with cyanide salts to exclusively form this compound is not a widely established high-yield method, the underlying principle of nucleophilic attack on the P₄ tetrahedron is a subject of ongoing research.

The concept involves the nucleophilic cyanide ion attacking the P-P bonds of the white phosphorus cage, leading to its fragmentation and the potential formation of phosphorus-cyanide bonds. Such reactions are complex and can lead to a variety of phosphorus-containing products. The reaction of white phosphorus with potassium cyanide in the presence of an organic halide can lead to the formation of organophosphorus compounds, demonstrating the feasibility of P-C bond formation from elemental phosphorus.

Development of In Situ Synthesis Techniques

The high reactivity and potential instability of this compound have led to the exploration of in situ synthesis techniques. In this approach, this compound is generated in the reaction mixture and immediately consumed in a subsequent reaction, avoiding its isolation. This can be particularly advantageous for reactions where this compound acts as a ligand or a reactive intermediate.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the traditional silver cyanide route, the selection of an appropriate solvent is critical. Non-polar solvents are generally preferred to facilitate the precipitation of the silver halide byproduct. The reaction temperature is also a key factor; while heating is often necessary to drive the reaction, excessive temperatures can lead to the decomposition of the product. Careful control of the stoichiometry is also important to ensure complete conversion and to avoid side reactions.

Table 2: Factors Affecting Yield in this compound Synthesis

| Parameter | Effect on Yield | Considerations |

| Solvent | Can significantly impact reaction rate and product isolation. | Should be inert to reactants and products, and facilitate byproduct removal. nih.gov |

| Temperature | Affects reaction kinetics and product stability. | Optimal temperature balances reaction rate with potential for decomposition. nih.govrsc.org |

| Purity of Reactants | Impurities can lead to side reactions and lower yields. | Use of high-purity starting materials is recommended. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can cause product degradation. | Reaction progress should be monitored to determine the optimal duration. |

Recent advancements in reaction optimization often involve systematic studies of these parameters to identify the ideal conditions for a specific synthetic transformation.

Research on Purification and Handling Protocols for this compound

The purification of this compound primarily relies on the physical properties of the compound, particularly its ability to sublime. Handling protocols are dictated by its toxicity and reactivity, necessitating stringent safety measures.

Purification Methodologies

The primary method for the purification of this compound is sublimation. This technique is particularly effective for compounds that can transition directly from a solid to a gaseous state without passing through a liquid phase.

Sublimation:

This compound is known to sublime at 190°C (374°F; 463 K). wikipedia.org This property allows for its separation from non-volatile impurities. The general procedure for purification by sublimation involves heating the crude this compound under reduced pressure. The gaseous P(CN)₃ then deposits as purified crystals on a cold surface.

A typical laboratory setup for sublimation includes a sublimation apparatus, a heat source (like a heating mantle or oil bath), and a vacuum source. The crude material is placed in the bottom of the apparatus, and a cold finger or a cooled condenser is positioned above it. As the apparatus is heated and the pressure is reduced, the this compound sublimes and collects on the cold surface as a purified solid. The efficiency of the purification is dependent on the temperature gradient and the pressure within the system.

| Purification Method | Key Parameters | Description |

| Sublimation | Temperature: 190°C | The crude solid is heated, transitioning directly to a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind. |

| Pressure: Reduced pressure | A vacuum is applied to facilitate the sublimation process at a lower temperature and to minimize thermal decomposition. |

Recrystallization:

While sublimation is the most commonly cited purification method, recrystallization is another potential technique for purifying solid compounds. The success of recrystallization depends on finding a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Research to identify an optimal solvent system for the recrystallization of this compound is an area for further investigation.

Handling and Storage Protocols

The handling of this compound requires strict adherence to safety protocols due to the inherent risks associated with phosphorus and cyanide compounds. All operations should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. wikipedia.org

Personal Protective Equipment (PPE):

Appropriate personal protective equipment is mandatory when working with this compound. This includes, but is not limited to:

Eye Protection: Chemical safety goggles or a face shield.

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Storage:

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air. Storage in a desiccator can help to maintain a dry environment.

General Handling Precautions:

Avoid the formation of dust and aerosols.

Use spark-proof tools and equipment.

Ensure adequate ventilation.

Wash hands thoroughly after handling.

Do not eat, drink, or smoke in the laboratory.

Never work alone when handling highly toxic substances.

Reactivity and Reaction Mechanisms of Tricyanophosphine

General Reactivity Patterns of Tricyanophosphine

This compound, P(CN)₃, is a highly reactive compound characterized by its phosphorus(III) center and three cyanide groups. A notable characteristic of P(CN)₃ is its propensity to undergo self-reaction and polymerization, forming extended solid structures known as carbon phosphonitrides. tandfonline.com This reactivity is harnessed in the development of high-temperature thermosetting materials. dtic.mil The molecule can also react with other cyano-containing compounds, expanding its utility in creating novel carbon phosphonitride materials. tandfonline.com

The reactivity of this compound is also marked by its sensitivity to moisture, leading to hydrolysis. royalholloway.ac.uk In reactions with nucleophiles, such as sodium dialkyl phosphites, the phosphorus center is the site of attack. epdf.pub The presence of the cyanide groups also allows for reactions with various metal salts, leading to the formation of complex coordination compounds.

Reactions with Metal Salts: The Trifluoroacetate (B77799) Example

The reaction of this compound with metal salts exemplifies its role as a ligand in coordination chemistry. A specific example is the reaction with silver nitrate (B79036), which leads to the formation of a polycyanophosphate [p(CP)]. tandfonline.comtandfonline.com This reaction involves the oxidation of the P(III) center to P(V) and results in a polymer with pendant cyano- and isocyano- moieties. tandfonline.comtandfonline.com

While direct research on the reaction of this compound with trifluoroacetate salts is not extensively detailed in the provided results, the principles of its reactions with other metal salts can be inferred. Carboxylic acids, including trifluoroacetic acid, readily react with bases and certain metal compounds to form salts. libretexts.org The interaction would likely involve the coordination of the trifluoroacetate anion or the displacement of the trifluoroacetate group, depending on the specific metal and reaction conditions.

In the reaction between this compound and silver nitrate, the initial product formation involves a complex oxidation reaction. tandfonline.comtandfonline.com Spectroscopic analysis indicates the conversion of the P(III) precursor to P(V) polyphosphate species. tandfonline.com The reaction progress can be monitored using ³¹P NMR spectroscopy, which shows the emergence of peaks corresponding to the formation of polyphosphate species. tandfonline.com

Decomposition pathways of related compounds offer insights. For instance, the thermal decomposition of trifluoroacetic acid proceeds through the elimination of hydrogen fluoride (B91410) and the formation of difluoromethylene. rsc.org In the context of a reaction with this compound, the stability and decomposition of any resulting trifluoroacetate-containing product would be influenced by the strength of the P-O bond and the potential for elimination reactions. The decomposition of a compound is the breakdown into two or more simpler substances, often requiring an input of energy. libretexts.orgyoutube.com

The formation of bridged species is a key aspect of the polymerization of this compound and its reactions. In the formation of polycyanophosphate from the reaction with silver nitrate, the resulting polymer consists of bridged polyphosphate units. tandfonline.com The mechanism involves the linking of phosphate (B84403) units, creating an extended network.

Studies on the formation of other bridged structures, such as phenylene-bridged periodic mesoporous organosilicas, show that the process involves hydrolysis and condensation of the precursor molecules. nih.gov While the specific mechanism for this compound-based bridged species will differ, the general principle of precursor molecules linking to form a larger, bridged structure is analogous.

Polymerization and Materials Formation from this compound

This compound is a monomer that can self-react to produce extended solid structures, leading to the formation of carbon phosphonitride materials. tandfonline.com This polymerization can be initiated by heat, and the resulting materials exhibit notable thermal and chemical stability. dtic.mil The process can be conducted "neat" (without solvent) or through solution processing to better control the polymerization. dtic.mil

This compound exhibits thermosetting behavior, meaning it irreversibly hardens upon heating. dtic.milwikipedia.org This curing process results in extensive cross-linking between polymer chains, forming an infusible and insoluble polymer network. wikipedia.org When heated, this compound polymerizes into a solid carbon phosphonitride (C₃N₃P) that is stable to high temperatures. dtic.mil

The addition of silver nitrate to this compound results in the formation of a polycyanophosphate [p(CP)], a phosphorus-containing polymer with very high thermo-oxidative stability. tandfonline.comtandfonline.com This reaction creates a P(V) polyphosphate species with pendant cyano- and isocyano- groups, and the resulting resin has a high char yield at elevated temperatures in air. tandfonline.comtandfonline.com The addition of carbon phosphonitride, derived from this compound, as an additive to other thermoset resins can also improve their thermal and mechanical properties. techlinkcenter.orgtrea.comjustia.comjustia.com

The crosslink density of thermoset polymers is a critical parameter that influences their mechanical and thermal properties. mdpi.com For thermosets in general, crosslink density can be modulated in several ways. One method is to vary the concentration of the monomer or prepolymer. nih.gov Another approach is to adjust the functionality of the monomers, for instance, by using monomers with a different number of reactive sites. wikipedia.org

In the context of this compound-based thermosets, introducing organic R-group substituents on the phosphorus atom to create mono- and dicyanophosphine monomers is a strategy to alter the polymerization behavior. dtic.mil For example, using a bulky aminocyanophosphine monomer can favor linear polymerization over the cyclic trimerization of the nitrile groups, which can lead to thermoplastics rather than thermosets. dtic.mil The degree of crosslinking can also be influenced by the curing conditions, such as temperature and the use of catalysts. wikipedia.org For instance, heating to higher temperatures can result in a higher modulus and hardness, likely due to an increased prevalence of cross-links. acs.org

Other Significant Reactivity Pathways and Transformations

Beyond its role in more common reaction types, this compound (P(CN)₃) exhibits a range of other significant reactivity pathways, leading to the formation of unique structural motifs and materials. These transformations highlight the compound's versatility and its capacity to act as a precursor to extended inorganic solids and to participate in unusual insertion reactions.

Formation of Carbon Phosphonitride Extended Solids

This compound serves as a key precursor for the synthesis of carbon phosphonitride (C₃N₃P) materials, which are analogous to carbon nitrides (C₃N₄). The thermal self-reaction of P(CN)₃ can lead to the formation of a graphite-like C₃N₃P phase. wikipedia.orggoogle.com This process can be achieved through a direct solid-solid transformation or via a film growth process on oxide-terminated substrates from solutions of this compound. google.com

Furthermore, P(CN)₃ reacts with various salts to produce polymeric or extended solid materials. A notable example is its reaction with lithium dicyanamide (B8802431) (LiN(CN)₂) in solvents like dimethoxyethane (DME) or pyridine. google.comtechlinkcenter.org This reaction proceeds over several days to form a dark red sol or polymeric material. google.com Upon drying and heating above 100°C, this initial product undergoes crosslinking to form an insoluble, thermoset inorganic film. google.com The resulting lithiated carbon phosphonitride material is thermally stable to over 400°C. google.comtechlinkcenter.org Other salts, such as lithium azide (B81097) and carbonate salts, have also been observed to polymerize P(CN)₃. google.com

| Reactant(s) | Solvent | Product | Key Characteristics |

| P(CN)₃ (self-reaction) | - (Solid-state) | Graphite phase C₃N₃P | Thermal decomposition product wikipedia.org |

| P(CN)₃, Lithium dicyanamide (LiN(CN)₂) | Dimethoxyethane or Pyridine | Lithiated carbon phosphonitride | Thermoset material, stable to >400°C google.comtechlinkcenter.org |

| P(CN)₃, Azide or Carbonate salts | - | Polymeric material | Polymerization of P(CN)₃ google.com |

Insertion Reactions via Isonitrile Rearrangement

This compound can undergo rearrangement to its isonitrile form (P(NC)₃) to participate in insertion reactions. A significant example is its reaction with 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, the dimer of hexafluorothioacetone. rsc.orgpsu.edu In the presence of a triethylamine (B128534) catalyst, one of the C-S bonds of the dithietane ring cleaves, and the P(CN)₃ moiety inserts itself after rearranging. psu.edu This reaction is noteworthy because it proceeds without the dissociation of the dithietane into its monomeric units. psu.edu The reaction yields a stable, crystalline insertion product. rsc.orgpsu.edu

The reaction is typically carried out in dry acetonitrile (B52724), starting at low temperatures (-78 °C) and then warming to room temperature. psu.edu

Reaction with Metal Carbonyl Cations

This compound can also react with complex metal cations. For instance, it reacts with pentacarbonylrhenium(I) tetrafluoroborate (B81430), [Re(CO)₅][BF₄], to yield a complex where the nitrogen atoms of the cyanide groups coordinate to the rhenium centers. wikipedia.org This results in the formation of the trinuclear complex {P[CN-Re(CO)₅]₃}[BF₄]₃. wikipedia.org This reactivity demonstrates the ability of the nitrile groups in P(CN)₃ to act as ligands towards transition metals.

Interpseudohalogen Behavior

Due to its ambident nature, this compound can exhibit reactivity characteristic of an interpseudohalogen compound. uni-rostock.de It can be considered as NC⁻·P(CN)₂, behaving as a source of "positive cyanogen". uni-rostock.de This nature allows for coordination to metals at either the phosphorus or the nitrogen atoms, leading to a potential 3:1 donor stoichiometry. uni-rostock.de

Coordination Chemistry of Tricyanophosphine

Ambident Nature of Tricyanophosphine as a Ligand

This compound is classified as an ambidentate ligand, meaning it possesses multiple distinct donor sites through which it can coordinate to a metal center. uni-rostock.de This characteristic stems from the presence of a lone pair of electrons on the phosphorus atom and the nitrogen atoms of the three cyanide groups. uni-rostock.deresearchgate.net The preferred coordination mode is influenced by a variety of factors, including the nature of the metal ion (hard vs. soft acid-base theory), the steric environment, and the solvent system employed. nih.govmdpi.com

Phosphorus (P)-Donor Characteristics in Coordination

Coordination through the phosphorus atom is a key feature of this compound's reactivity. dalalinstitute.com The phosphorus atom, being a relatively soft donor, tends to coordinate to soft metal centers. nih.gov This P-coordination is often favored when strong π-acceptor ligands are present, which can stabilize the resulting complex through back-bonding interactions. almerja.comwikipedia.org The electron-donating or withdrawing strength of the substituents on the phosphorus atom significantly influences its donor capacity. dalalinstitute.com In the case of this compound, the strongly electron-withdrawing cyanide groups reduce the basicity of the phosphorus atom compared to trialkylphosphines. dalalinstitute.comwikipedia.org

Nitrile (N)-Donor Characteristics in Coordination

Alternatively, this compound can coordinate to metal centers through the nitrogen atoms of its cyanide moieties. uni-rostock.de The nitrogen atoms act as harder donor sites compared to the phosphorus atom. nih.gov Consequently, N-coordination is generally favored with hard metal ions, such as those from the first-row transition metals. uni-rostock.de The formation of Lewis adducts, for instance with B(C₆F₅)₃, can be used to block the nitrogen positions and promote P-coordination. uni-rostock.de

Investigations into Mixed P/N Coordination Modes

The ambidentate nature of this compound allows for the possibility of mixed P/N coordination, where the ligand bridges between two or more metal centers, coordinating through both its phosphorus and nitrogen atoms. uni-rostock.de This can lead to the formation of coordination polymers and supramolecular architectures. uni-rostock.de Research has explored the conditions that favor such mixed coordination, which often involves a delicate balance of electronic and steric factors. For example, the reaction of P(CN)₃ with [Re(CO)₅]⁺[BF₄]⁻ results in a complex where all three cyanide groups coordinate to rhenium atoms through their nitrogen ends, while the phosphorus atom remains uncoordinated. wikipedia.org

Formation of Coordination Complexes with Transition Metals

This compound forms a variety of coordination complexes with transition metals, exhibiting diverse stoichiometries and geometries. uni-rostock.debeilstein-journals.orgmjcce.org.mkrsc.org The study of these complexes provides valuable insights into the fundamental principles of coordination chemistry. dalalinstitute.comglowscotland.org.uksavemyexams.com

Stoichiometry and Elucidation of Coordination Geometry (e.g., 3:1 Donor Stoichiometry)

A notable characteristic of this compound in its coordination with certain metals is the observation of a 3:1 donor stoichiometry. uni-rostock.de This arises from the ability of the three cyanide groups to coordinate to metal centers, leading to complexes where one this compound molecule binds to three metal ions. uni-rostock.de The resulting coordination geometry around the metal centers can vary, with examples including elongated octahedral geometries. uni-rostock.de The specific geometry is influenced by factors such as the metal ion and the other ligands present in the coordination sphere. nih.gov

Research on the Stability of this compound-Metal Complexes

The stability of coordination complexes is a critical aspect of their chemistry, determining their existence and reactivity. researchgate.netlibretexts.org The stability of this compound-metal complexes is governed by both thermodynamic and kinetic factors. researchgate.net Thermodynamic stability relates to the metal-ligand bond energies, while kinetic stability pertains to the lability or inertness of the complex towards ligand substitution reactions. dalalinstitute.comresearchgate.net

Research into the stability of these complexes involves determining their formation constants and studying their reactivity. github.io The chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts, is a relevant concept, although this compound typically acts as a monodentate or bridging ligand rather than a chelating one. libretexts.org The stability of this compound complexes is also influenced by the electronic properties of the ligand, with the strong π-acceptor character of the cyanide groups contributing to the stability of complexes with electron-rich metals. wikipedia.org

Coordination with Main Group Elements

This compound is expected to form stable Lewis acid-base adducts with a variety of main group element compounds, particularly the strong Lewis acids from Group 13 and Group 15. In these interactions, the phosphorus atom of P(CN)₃ acts as the donor center, forming a coordinate bond with the electron-deficient main group element.

Common main group Lewis acids that form adducts with phosphine (B1218219) ligands include the boron trihalides (BF₃, BCl₃, BBr₃) and antimony pentachloride (SbCl₅) wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. The reaction typically involves the direct combination of the phosphine with the Lewis acid in an inert solvent. For this compound, the general reaction would be:

P(CN)₃ + MXₙ → (NC)₃P→MXₙ (where MXₙ = BF₃, BCl₃, BBr₃, SbCl₅, etc.)

While specific, structurally characterized examples of P(CN)₃ adducts with main group elements are not extensively detailed in recent literature, the behavior can be inferred from related systems. For instance, studies on adducts of other cyanide-containing ligands show that coordination to a Lewis acid like a boron trihalide occurs at the nitrogen atom of the cyanide group. However, for phosphine cyanides, the phosphorus atom is the significantly more basic site and is the expected point of attachment for the Lewis acid.

The formation of these adducts can be monitored by spectroscopic methods. Infrared (IR) spectroscopy is particularly useful for observing changes in the cyanide stretching frequency (ν(C≡N)). Upon coordination of the phosphorus atom to a Lewis acid, the electron density on the phosphorus is withdrawn, which in turn affects the P-C and C≡N bonds. This typically results in a shift of the ν(C≡N) band to a higher wavenumber, reflecting a strengthening of the C≡N triple bond. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹¹B for boron adducts) is also a key tool for characterizing these adducts in solution.

The table below illustrates the expected spectroscopic changes upon the formation of a hypothetical adduct between this compound and a generic main group Lewis acid, based on principles from analogous compounds.

| Interactive Data Table: Expected Spectroscopic Shifts in P(CN)₃ Adducts | |

| Spectroscopic Probe | Expected Observation upon Adduct Formation (P(CN)₃→MXₙ) |

| Infrared (IR) Spectroscopy | |

| ν(C≡N) | Shift to higher frequency (e.g., > 2200 cm⁻¹) |

| NMR Spectroscopy | |

| δ(³¹P) | Significant downfield shift from that of free P(CN)₃ |

| δ(¹¹B) (for Boron Adducts) | Shift from trigonal planar environment to tetrahedral environment |

This table is illustrative and based on general principles of coordination chemistry, as specific experimental data for P(CN)₃ adducts with these main group elements is limited in readily available literature.

Influence of Counter Anions and Solvent Systems on this compound Coordination Behavior

The formation, stability, and structure of coordination complexes involving this compound are profoundly influenced by the reaction medium, specifically the solvent system and the nature of the counter anions present.

Solvent Systems: The choice of solvent is critical in the synthesis of coordination compounds. Solvents can play multiple roles: they dissolve reactants, stabilize intermediates, and can influence the final product's crystal structure and even its coordination geometry.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (CH₃CN) are highly effective in coordination chemistry. mdpi.com Their polarity aids in dissolving ionic precursors, such as metal salts, while their ability to act as ligands themselves can be crucial. mdpi.comwikipedia.org Acetonitrile can coordinate to a metal center, forming a solvated intermediate that is often reactive and allows for substitution by other ligands like this compound. wikipedia.org In many cases, acetonitrile is labile and can be easily displaced, making it a useful "placeholder" ligand. rsc.orgnih.gov For P(CN)₃, using a coordinating solvent like acetonitrile could facilitate the formation of cationic complexes, for example, [M(P(CN)₃)ₓ(CH₃CN)ᵧ]ⁿ⁺.

Non-Coordinating Solvents: Less polar and non-coordinating solvents, such as dichloromethane (B109758) (CH₂Cl₂) or hydrocarbons, are often used when the goal is to isolate a neutral adduct or to avoid solvent coordination to the metal center. fishersci.nlwikipedia.org These solvents are ideal for studying the intrinsic interaction between the ligand and the metal or main group element without competition from the solvent.

The interplay between solvent and complex stability can be intricate. For example, a study on iron(II) complexes showed that in acetonitrile, a bis(acetonitrile) species is formed, while in dichloromethane, a bis(triflato) species is favored, highlighting how the solvent can dictate which ligand (or counter-anion) occupies the coordination sphere. acs.org

Counter Anions: In the synthesis of ionic coordination complexes, such as those containing a cationic [M(P(CN)₃)ₓ]ⁿ⁺ moiety, the counter anion (X⁻) plays a vital role. While often considered a "spectator," the anion can significantly impact the solubility, stability, and crystallinity of the final product.

Weakly Coordinating Anions: To isolate and structurally characterize cationic complexes, chemists frequently employ large, weakly coordinating anions such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻). fishersci.befishersci.atfishersci.nofishersci.fiumweltprobenbank.deflybase.orgwikipedia.orgereztech.comnih.govepa.govepa.gov These anions have a low charge density and are less likely to coordinate directly to the metal center, thus preventing the formation of neutral or bridged species and facilitating the crystallization of the desired cationic complex. For instance, silver tetrafluoroborate (AgBF₄) is a common reagent used to generate cationic complexes by abstracting a halide ligand and introducing the non-coordinating BF₄⁻ anion. fishersci.cawikipedia.org

Coordinating Anions: Smaller or more nucleophilic anions like halides (Cl⁻, Br⁻) can compete with other ligands for a coordination site on the metal. This can lead to the formation of neutral complexes (e.g., M(P(CN)₃)ₓClₙ) or anionic complexes (e.g., [M(P(CN)₃)ₓClᵧ]ⁿ⁻). The choice of anion can therefore direct the synthesis towards a specific type of product.

The influence of the solvent and counter-anion is summarized in the interactive table below, providing a general guide to their expected effects in the coordination chemistry of this compound.

| Interactive Data Table: Influence of Solvents and Counter Anions on P(CN)₃ Coordination | |

| Factor | Influence on Coordination Behavior |

| Solvent Type | |

| Polar, Coordinating (e.g., Acetonitrile fishersci.be) | Promotes dissolution of ionic reactants. Can stabilize cationic intermediates and form solvated complexes (e.g., [M(P(CN)₃)ₓ(Solvent)ᵧ]ⁿ⁺). mdpi.comwikipedia.org |

| Non-Polar, Non-coordinating (e.g., Dichloromethane wikipedia.org) | Minimizes solvent interaction with the metal center. Favors the isolation of neutral adducts or complexes where anions are coordinated. |

| Counter Anion Type | |

| Weakly Coordinating (e.g., BF₄⁻ fishersci.at, PF₆⁻ fishersci.be, ClO₄⁻ fishersci.fi) | Stabilize cationic complexes [M(P(CN)₃)ₓ]ⁿ⁺. Promote crystallinity. Less likely to interfere with the primary coordination sphere. |

| Coordinating (e.g., Cl⁻, Br⁻) | Can compete with P(CN)₃ for coordination sites. May lead to the formation of neutral or anionic complexes. |

Spectroscopic Characterization and Analysis Techniques for Tricyanophosphine

Vibrational Spectroscopy for Tricyanophosphine Structure Elucidation

Vibrational spectroscopy, which encompasses both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. usask.cawikipedia.org These techniques are fundamental in identifying functional groups and determining molecular structure by analyzing how a molecule's bonds stretch and bend. usask.cauci.edu For this compound, these methods are crucial for characterizing the P-C and C≡N bonds.

Application of Fourier Transform Infrared (FT-IR) Spectroscopy in this compound Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. libretexts.org This technique is particularly sensitive to vibrations that cause a change in the molecule's dipole moment. uci.edu In the analysis of this compound, FT-IR is used to monitor its synthesis and reactions. tandfonline.com The infrared spectrum provides evidence for the presence of both cyano (C≡N) and potentially isocyano (C=N) groups. google.com

The analysis of reaction products involving this compound often focuses on the disappearance or shift of the characteristic C≡N stretching frequency, which indicates the conversion of the nitrile group. google.com For instance, in related organophosphorus cyanides, the C≡N stretching vibration appears in the region of 2180-2260 cm⁻¹. google.com The specific frequencies observed for this compound are key indicators of its structural integrity and purity. dtic.mil

Table 1: Key FT-IR Vibrational Frequencies for Cyanide-Containing Compounds

| Functional Group | Typical Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Cyano (C≡N) | 2100-2260 | Stretching |

| Isocyano (C=N) | 2180-2260 | Stretching |

Note: The exact frequencies for P(CN)₃ can vary based on the sample's physical state (solid, liquid, or gas) and solvent.

Research on Raman Spectroscopy Applications for this compound

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser. horiba.comyoutube.com It detects vibrational modes that involve a change in the polarizability of the molecule's electron cloud. usask.ca Raman spectroscopy is well-suited for studying symmetric vibrations and bonds in non-polar environments. usask.ca

Research on this compound utilizes Raman spectroscopy to gain a more complete picture of its vibrational modes. uni-rostock.de Since some vibrational modes may be active in Raman but not in IR (and vice-versa), combining both techniques provides a more comprehensive structural analysis. usask.ca For P(CN)₃, the symmetric P-C stretching mode and the C≡N stretching vibrations are of particular interest in the Raman spectrum. The technique has been used to confirm the qualitative purity of synthesized this compound. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules by probing the magnetic properties of atomic nuclei. rsc.org For this compound, NMR studies focusing on ³¹P, ¹³C, and ¹⁵N nuclei provide unambiguous evidence of the connectivity and chemical environment within the molecule.

Phosphorus-31 NMR in Characterizing this compound and its Derivatives

³¹P NMR is highly effective for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus. huji.ac.iltrilinkbiotech.com The chemical shift in a ³¹P NMR spectrum provides information about the oxidation state and coordination environment of the phosphorus atom. trilinkbiotech.comresearchgate.net

In deuterated acetonitrile (B52724) (CD₃CN), this compound exhibits a ³¹P NMR signal at approximately -138.71 ppm. dtic.mil This upfield chemical shift is characteristic of a P(III) center. The signal appears as a multiplet due to coupling with the three equivalent ¹³C nuclei of the cyanide groups. dtic.mil Furthermore, high-resolution solid-state ³¹P NMR has been employed to study this compound, yielding an improved estimate of the ³¹P chemical shift anisotropy of -96 ± 5 ppm. researchgate.net

Table 2: ³¹P NMR Data for this compound

| Parameter | Value | Solvent/State |

|---|---|---|

| Chemical Shift (δ) | -138.71 ppm | CD₃CN |

Carbon-13 and Nitrogen-15 NMR for Cyanide Ligand Characterization

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. ceitec.czksu.edu.sa In this compound, the ¹³C NMR spectrum confirms the presence and environment of the cyanide carbons. A signal for the cyanide carbon in P(CN)₃ appears at approximately 111.67 ppm (in CD₃CN). dtic.mil This signal is observed as a doublet due to the direct one-bond coupling to the phosphorus atom (¹JC-P), with a coupling constant of about 60.0 Hz. dtic.mil This coupling is definitive proof of the P-C bond.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance of the ¹⁵N isotope (0.37%) and lower sensitivity, can offer direct insight into the electronic environment of the nitrogen atoms in the cyanide ligands. csic.esnih.gov Although specific ¹⁵N NMR data for this compound is not widely reported, the technique is used to characterize other nitrile and cyanide-containing compounds. rsc.org For P(CN)₃, ¹⁵N NMR would be expected to show a single resonance, confirming the equivalence of the three nitrogen atoms and helping to distinguish between cyanide and isocyanide isomers.

Table 3: ¹³C NMR Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Chemical Shift (δ) | 111.67 ppm | CD₃CN |

| Multiplicity | Doublet (d) | CD₃CN |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. bris.ac.ukcarleton.edu The method works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. bris.ac.uk

For this compound, XPS analysis is employed to confirm its elemental makeup (P, C, N) and to investigate the bonding environments, particularly in its polymeric or resinous forms. tandfonline.com Analysis of the high-resolution spectra for the P 2p, C 1s, and N 1s core levels provides information on the oxidation state of the phosphorus and the nature of the carbon-nitrogen bonds. tandfonline.cominformahealthcare.com For example, the binding energies of the C 1s and N 1s electrons can help differentiate between C-N, C=N, and C≡N bonding, providing crucial data on the structure of complex materials derived from this compound. msu.ru

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition Determination

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for determining the elemental composition of a wide variety of materials, including chemical compounds like this compound. infinitalab.comwikipedia.orgresearchgate.net The method relies on the excitation of atoms and ions within a high-temperature plasma source, which then emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org

The process begins with the introduction of a sample, typically in liquid form, into the core of an argon plasma torch. wikipedia.orgresearchgate.net The plasma, sustained by inductive coupling of energy from radio-frequency electrical coils, reaches temperatures in the range of 6,000 to 10,000 K. wikipedia.org These extreme temperatures are sufficient to desolvate, vaporize, and break down the sample into its constituent atoms. researchgate.net The intense heat provides the necessary energy to excite these atoms and ions to higher energy levels. As they relax back to their ground state, they emit light at their characteristic wavelengths. wikipedia.org

An optical spectrometer separates this emitted light into its component wavelengths, and detectors measure the intensity of the light at each specific wavelength. researchgate.net The intensity of the emission is directly proportional to the concentration of the element in the sample, allowing for quantitative elemental analysis. wikipedia.org ICP-OES is recognized for its high sensitivity, speed, and the ability to perform simultaneous multi-element determinations. researchgate.net For this compound (P(CN)₃), ICP-OES can be used to verify the purity and stoichiometric ratio of phosphorus, carbon, and nitrogen after synthesis.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound (P(CN)₃) by ICP-OES This table represents hypothetical data for illustrative purposes, demonstrating the type of results obtained from an ICP-OES analysis.

| Element | Symbol | Atomic Mass (amu) | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|---|---|

| Phosphorus | P | 30.97 | 28.41% | 28.35% |

| Carbon | C | 12.01 | 33.05% | 33.15% |

| Nitrogen | N | 14.01 | 38.54% | 38.50% |

Exploration of Advanced Spectroscopic Methods and Their Application to this compound

Beyond fundamental techniques, a range of advanced spectroscopic methods have been applied to elucidate the detailed structural and electronic properties of this compound. labnovo.comepa.gov These methods provide deeper insights into molecular geometry, bonding, and electronic structure.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. informahealthcare.comscilit.com In the context of this compound and related cyanophosphine materials, XPS has been utilized for characterization. informahealthcare.comdtic.mil The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS spectra provide information on the elemental composition and, crucially, the chemical bonding environment of the atoms. For P(CN)₃, XPS can distinguish the phosphorus, carbon, and nitrogen atoms and provide data on their oxidation states and bonding environments. scilit.comresearchgate.net

Microwave and Rotational Spectroscopy: Microwave spectroscopy, a subset of rotational spectroscopy, is a highly precise technique used to determine the molecular structure of gas-phase molecules. labnovo.comwikipedia.org It measures the energies of transitions between quantized rotational states. wikipedia.org For a polar molecule like this compound, absorbing microwave radiation causes a transition to a higher rotational energy level. By analyzing the frequencies of these absorption lines, the moments of inertia of the molecule can be determined with very high accuracy. wikipedia.org From these moments of inertia, precise bond lengths and bond angles can be calculated. wikipedia.org The structure of this compound has been investigated using microwave spectroscopy, providing definitive data on its geometry. labnovo.com Rotational spectroscopy remains one of the most powerful tools for the unambiguous identification and structural characterization of molecules in the gas phase. iac.es

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy is used to determine the ionization potentials of molecules. dntb.gov.ua The technique is based on the photoelectric effect, where a sample is irradiated with high-energy radiation (such as UV or X-rays), causing the ejection of electrons. By analyzing the kinetic energy of these photoelectrons, the binding energies of electrons in the molecule can be determined. This information provides insight into the electronic structure and molecular orbital energies. Studies utilizing photoelectron spectroscopy have contributed to the understanding of the structure and bonding in this compound. labnovo.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. dtic.mil It is complementary to infrared (IR) spectroscopy. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of vibrational modes in the molecule. Raman spectroscopy has been employed in the characterization of materials derived from cyanophosphines. dtic.mil

Table 2: Summary of Advanced Spectroscopic Methods for this compound Analysis

| Spectroscopic Method | Principle | Information Obtained for this compound |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Measures kinetic energy of electrons ejected by X-ray irradiation. scilit.com | Elemental composition, chemical state, and bonding environment of P, C, and N atoms. informahealthcare.comdtic.mil |

| Microwave/Rotational Spectroscopy | Measures absorption of microwave radiation corresponding to quantized rotational transitions in gas-phase molecules. wikipedia.org | Precise molecular geometry, including bond lengths and angles. labnovo.com |

| Photoelectron Spectroscopy (PES) | Analyzes kinetic energy of electrons ejected by high-energy radiation to determine electron binding energies. dntb.gov.ua | Electronic structure and molecular orbital energies. labnovo.com |

| Raman Spectroscopy | Analyzes inelastic scattering of monochromatic light to probe vibrational modes. dtic.mil | Vibrational frequencies, providing a structural fingerprint of the molecule. dtic.mil |

Computational and Theoretical Studies of Tricyanophosphine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations have become indispensable tools for elucidating the molecular and electronic properties of compounds like tricyanophosphine (P(CN)₃). These computational methods provide detailed insights into the molecule's geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding its reactivity and bonding characteristics.

Ab Initio Molecular Orbital Calculations for this compound Systems

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying molecular systems. dtic.mil These calculations solve the Schrödinger equation for a given molecule, providing a mathematical approximation of the system. dtic.mil The process involves using a basis set of functions to represent the molecular orbitals. bris.ac.uk A "model chemistry" is defined by the choice of method and basis set. dtic.mil The standard enthalpies of formation for compounds like hydrogen cyanide and this compound have been determined using ab initio molecular orbital calculations. acs.org

These calculations are computationally intensive but provide high accuracy. dtic.mil For many-body systems like molecules, the Schrödinger equation cannot be solved exactly, necessitating some level of approximation. dtic.mil However, ab initio methods must meet strict criteria, ensuring that solutions are well-defined and that the potential energy varies continuously with nuclear displacements. dtic.mil

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) has emerged as a popular and versatile computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations determine the properties of a system using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less demanding than traditional methods like Hartree-Fock theory, making it applicable to larger and more complex molecules. wikipedia.orgnih.gov

DFT is widely used to calculate various molecular properties, including geometries, energies, reaction mechanisms, and spectroscopic parameters. researchgate.net Different functionals are available within DFT, each suited for specific types of calculations. For instance, GGA functionals are widely applied to molecular property calculations and hydrogen-bonded systems, while hybrid functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy. mdpi.com The accuracy of DFT results can be influenced by the choice of functional, and ongoing research focuses on developing more refined functionals to better model exchange and correlation interactions. wikipedia.org

Computational Prediction of this compound Molecular Geometries and Vibrational Frequencies

Computational methods are crucial for predicting the three-dimensional shapes and vibrational frequencies of molecules. erpublications.comkhanacademy.org Techniques like Valence Shell Electron Pair Repulsion (VSEPR) theory, in conjunction with Lewis structures, provide a basic framework for predicting molecular geometry by considering the repulsion between electron pairs around a central atom. erpublications.comkhanacademy.org

For more accurate predictions, quantum chemical methods such as DFT are employed. nepjol.info After optimizing the molecular geometry, vibrational frequency calculations are performed to confirm that the structure corresponds to a minimum on the potential energy surface. nepjol.info These calculated frequencies can be compared with experimental data from infrared and Raman spectroscopy to aid in the assignment of vibrational modes. muni.cz It is a common practice to scale the frequencies obtained from ab initio calculations to achieve better agreement with experimental values. muni.cz

Theoretical Analysis of Chemical Bonding and Intermolecular Interactions

Theoretical analyses provide a deeper understanding of the nature of chemical bonds and the forces that govern interactions between molecules. These insights are critical for explaining the structure, stability, and reactivity of chemical compounds.

Natural Bond Orbital (NBO) Analysis in this compound Research

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding, including lone pairs, and bonds. uni-muenchen.de This method transforms the calculated wavefunction into a set of localized orbitals that correspond to the Lewis structure representation of a molecule. uni-muenchen.de

NBO analysis provides insights into charge distribution, hybridization, and delocalization effects within a molecule. uni-muenchen.deresearchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energetic importance of these interactions is estimated using second-order perturbation theory, which reveals delocalization corrections to the idealized Lewis structure. uni-muenchen.de For example, the interaction between a lone pair and an antibonding orbital can indicate hyperconjugative effects that contribute to molecular stability. wisc.edu

Intrinsic Bond Orbital (IBO) Analysis for this compound Systems

Intrinsic Bond Orbital (IBO) analysis offers an intuitive and non-empirical interpretation of chemical bonding. wikipedia.org IBOs are localized molecular orbitals obtained through a unitary transformation of the wavefunction, resulting in an orthogonal set of orbitals localized on a minimal number of atoms. wikipedia.org This method provides a clear representation of Lewis structures. wikipedia.org

IBO analysis has been successfully used to elucidate the electronic structures of various molecules, including main group compounds and transition metal complexes. wikipedia.org The technique involves first calculating Intrinsic Atomic Orbitals (IAOs), which are representations of the molecular wavefunction where each IAO can be assigned to a specific atom. wikipedia.org This allows for a chemically intuitive picture of the bonding. IBOs can also be used to analyze electron flow in reaction mechanisms. molpro.net The program IboView is a tool used for the visualization and analysis of IBOs. iboview.org

Electron Localization Function (ELF) Studies of this compound Bonding

The Electron Localization Function (ELF) is a theoretical tool in quantum chemistry that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. This function is valuable for analyzing chemical bonding in a chemically intuitive way, as it allows for the visualization of electron pair distributions, clearly distinguishing core electrons, covalent bonds, and lone pairs.

While detailed ELF analyses specifically focused on this compound, P(CN)₃, are not extensively documented in the surveyed literature, studies on closely related dicyanophosphine compounds (R-P(CN)₂) offer significant insights into the expected electronic structure. acs.org A topological analysis of the ELF for dicyanophosphines reveals a description of the cyano (C≡N) group that deviates from a simple triple bond. The electronic population calculated for the C-N bond suggests a bond order closer to two, while the nitrogen lone pair has an electronic population greater than three. acs.org Furthermore, the ELF isosurface is found to be isotropic along the C-N axis, and analysis of the orbital contributions indicates that the πₓ and πᵧ systems have equal weight but are lower than two electrons. acs.org These findings suggest that the bonding within the cyanide ligand is more complex than a classical triple bond representation.

The utility of ELF has also been demonstrated for other pnictogen cyanide compounds. For instance, ELF analysis of bismuth(III) cyanide, Bi(CN)₃, and the hexacyanobismuthate(III) anion, [Bi(CN)₆]³⁻, clearly shows a stereochemically active lone pair on the central bismuth atom and illustrates the ionic character of the interaction between the bismuth center and the cyanide ligands. uni-rostock.de Similarly, topographical analyses using ELF have been effectively used to categorize the bonding in systems like the dicyanophosphide ion, [P(CN)₂]⁻. researchgate.net These examples underscore the potential of ELF to elucidate the nuanced bonding characteristics within this compound.

Computational Studies of Weak Non-Covalent Interactions Involving this compound

Computational chemistry provides powerful tools to investigate weak non-covalent interactions, which are crucial in determining the supramolecular chemistry and crystal packing of molecules. For this compound, theoretical studies have explored its role in forming such interactions, particularly pnictogen bonds.

A pnictogen bond is a non-covalent interaction where a pnictogen atom (like phosphorus in P(CN)₃) acts as an electrophilic species. Computational analysis of the crystal structure of this compound reveals the presence of intermolecular P···N pnictogen bonds that dictate the solid-state assembly. researchgate.net These interactions occur between the electrophilic region on a phosphorus atom of one molecule and the nucleophilic nitrogen atom of a cyanide group on an adjacent molecule. researchgate.net

This compound's ability to act as a Lewis base and engage in non-covalent interactions has been quantified in several computational studies. One study investigated halogen bonding between a series of Lewis bases and fluorine monochloride (FCl). smu.edu In the P(CN)₃···FCl complex, the interaction was identified as a pnictogen bond, and its strength was computationally assessed. smu.edu

Further studies have used Density Functional Theory (DFT) and ab initio calculations to analyze the dative bonds formed between P(CN)₃ and various Lewis acids like boranes (BH₃, BF₃, BCl₃) and alanes (AlH₃, AlF₃, AlCl₃). acs.org The calculations of bond dissociation energies for these complexes show a consistent trend in Lewis base strength: PMe₃ > PCl₃ > PF₃ > P(CN)₃. The analysis indicates that P(CN)₃ is a weaker Lewis base than other phosphines primarily due to weaker electrostatic attraction. acs.org Nonetheless, the H₃B-P(CN)₃ complex is predicted to have a bond dissociation energy of 14.8 kcal/mol, suggesting it is stable enough for synthesis. acs.org this compound has also been considered in theoretical studies of complexes involving dihydrogen bonds. theses.cz

Thermochemical Calculations and Energetic Data Determination

Thermochemical data, such as enthalpies of formation and reaction, are fundamental for understanding the stability and reactivity of chemical compounds. Both experimental and computational methods have been employed to determine these energetic properties for this compound.

Computational Studies of Standard Enthalpies of Formation and Hydrolysis of this compound

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. The standard enthalpy of hydrolysis (ΔHhydrolysis°) refers to the heat change upon reaction with water.

Experimental calorimetric measurements have been conducted to determine the thermochemical properties of crystalline this compound (P(CN)₃(c)). Using a solution calorimeter, the standard enthalpy of hydrolysis of P(CN)₃(c) at 298.15 K was determined to be -44.9 ± 0.1 kcal mol⁻¹ (approximately -187.9 ± 0.4 kJ mol⁻¹). researchgate.net From this value, a standard enthalpy of formation for the crystalline solid was derived as 117.9 ± 6.0 kcal mol⁻¹ (approximately 493.3 ± 25.1 kJ mol⁻¹). researchgate.net

Complementing these experimental findings, ab initio molecular orbital calculations have been used to determine the standard enthalpy of formation for gaseous this compound (P(CN)₃(g)). A 1992 study by Peter J. Gardner reported the ΔHf° of P(CN)₃(g) at 298.15 K to be 493 ± 15 kJ mol⁻¹ (approximately 117.8 ± 3.6 kcal mol⁻¹). researchgate.netdissercat.com

| Property | Value (kcal/mol) | Value (kJ/mol) | State | Method | Reference |

| Standard Enthalpy of Hydrolysis (ΔH°hydrolysis) | -44.9 ± 0.1 | -187.9 ± 0.4 | Crystalline | Experimental (Calorimetry) | researchgate.net |

| Standard Enthalpy of Formation (ΔH°f) | 117.9 ± 6.0 | 493.3 ± 25.1 | Crystalline | Experimental (Derived) | researchgate.net |

| Standard Enthalpy of Formation (ΔH°f) | 117.8 ± 3.6 | 493 ± 15 | Gaseous | Computational (Ab Initio) | researchgate.netdissercat.com |

Ab Initio Reaction Energy Computations for this compound Transformations

For this compound, ab initio molecular orbital theory has been successfully applied to compute its standard enthalpy of formation, which represents the reaction energy for its synthesis from elemental phosphorus and cyanogen. researchgate.netdissercat.com However, based on the surveyed literature, detailed ab initio computational studies focusing on the reaction energies of other specific chemical transformations involving this compound, such as its oxidation, reduction, or addition reactions, have not been extensively reported.

Integration of Molecular Dynamics Simulations with Spectroscopic Property Predictions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By integrating MD with quantum mechanical calculations, it is possible to predict various spectroscopic properties. The general approach involves running an MD simulation to generate a trajectory, which provides a time-dependent description of the system's atomic coordinates and electronic properties. rsc.orgpku.edu.cn The absorption spectrum, for example, can then be calculated as the Fourier transform of the time-correlation function of the system's dipole moment, which is computed along the MD trajectory. rsc.org This integrated approach allows for the inclusion of dynamic and environmental effects, such as temperature and solvent interactions, leading to more realistic predictions of spectroscopic line shapes and peak positions. pku.edu.cnnih.gov

Despite the power of this methodology, a review of the available scientific literature indicates that studies specifically integrating molecular dynamics simulations with spectroscopic property predictions for this compound have not been reported. While experimental spectroscopic data, such as solid-state ³¹P NMR spectra for this compound, do exist, they have not been linked to or analyzed through MD simulations in the literature found. researchgate.net Therefore, the application of MD-based spectroscopic prediction to understand the vibrational, rotational, or NMR spectra of this compound in different environments represents a potential avenue for future computational research.

Advanced Research Directions and Potential Applications in Chemical Science

Catalysis Involving Tricyanophosphine

The application of phosphine (B1218219) ligands in catalysis is a cornerstone of modern organometallic chemistry, enabling a vast range of chemical transformations. wikipedia.orgnih.gov Phosphines serve as ligands that can modulate the steric and electronic properties of a metal center, thereby controlling its catalytic activity and selectivity. tcichemicals.com this compound and its derivatives, known as cyanophosphines, represent a unique subset of these ligands, with their strong π-acceptor character influencing the reactivity of metal complexes. acs.org

Homogeneous catalysis, where the catalyst and reactants are in the same phase, heavily relies on the design of metal-ligand complexes. wikipedia.org Phosphine ligands are crucial in this field for their ability to stabilize metal centers and influence reaction pathways. nih.gov this compound, P(CN)₃, is an intriguing candidate for ligand development in homogeneous catalysis. Its ability to coordinate to metals through either its phosphorus atom or the nitrogen atoms of its cyanide groups gives it an ambidentate character. uni-rostock.de This allows for the potential formation of various coordination complexes and extended molecular structures, which could serve as active catalysts. uni-rostock.de

While many homogeneous catalysts utilize trialkyl- or triarylphosphines, the distinct electronic profile of P(CN)₃, influenced by the electron-withdrawing cyanide groups, makes it a strong π-acceptor ligand. wikipedia.org This property is comparable to other π-acidic ligands like phosphites or trifluorophosphine, which are known to stabilize low-valent metal centers common in catalytic cycles. wikipedia.org Research into bifunctional ligands, which can actively participate in bond-forming or breaking steps, is a growing area in catalysis. nsf.gov The multifunctionality inherent in the P(CN)₃ structure presents opportunities for designing novel cooperative catalytic systems.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which typically involves a solid catalyst interacting with gas or liquid-phase reactants. wikipedia.org This approach is advantageous for industrial processes due to the ease of separating and recycling the catalyst. researchgate.netyoutube.com While ligands are most commonly associated with homogeneous catalysis, they can be immobilized on solid supports to create heterogeneous catalysts that combine the benefits of both systems. youtube.comrsc.org

A significant area of exploration for this compound in this field is its use as a precursor for solid, functional materials with catalytic properties. Research has shown that P(CN)₃ can be used to synthesize heteroatom-doped carbon nitride materials. researchgate.net Specifically, a mechanochemical synthesis process can produce graphitic phosphorus-linked carbon nitride (g-PCN). This material has demonstrated potential as a metal-free photocatalyst for the hydrogen evolution reaction (water splitting) under broad-spectrum irradiation, a key process in renewable energy research. researchgate.net The development of such materials from a P(CN)₃ precursor highlights a direct route to creating novel solid-state catalysts for important chemical transformations. researchgate.net

Asymmetric synthesis, the production of specific chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Transition-metal-catalyzed reactions using chiral phosphine ligands are among the most effective methods for achieving high enantioselectivity. chemistryviews.orgnih.gov The design of these ligands is crucial for controlling the three-dimensional arrangement of reactants around the metal center. nih.gov

Cyanophosphine ligands, which include derivatives like dicyanophosphines (R-P(CN)₂), are a class of compounds being explored for this purpose. acs.org The design principles for making these ligands chiral for asymmetric catalysis include:

Creating P-chiral centers : The phosphorus atom itself can be a stereocenter if it bears three different substituents. Synthesizing enantiomerically pure P-chiral phosphines is a powerful strategy for asymmetric catalysis. nih.gov

Introducing axial chirality : Incorporating the cyanophosphine moiety into a biaryl backbone (like in BINAP or SEGPHOS) that has restricted rotation can create a chiral environment around the metal center. chemistryviews.orgsigmaaldrich.com

Researchers have developed methods for synthesizing chiral biaryl monophosphine ligands through asymmetric cross-coupling reactions, which could be adapted for cyanophosphine derivatives. chemistryviews.org The unique electronic properties of the cyano group can influence the catalytic activity and selectivity, offering a different profile compared to more common phosphine ligands. acs.org The development of such tailored cyanophosphine ligands is an active area of research aimed at expanding the toolkit for asymmetric C-C bond formation and other valuable transformations. chemistryviews.org

Materials Science and Functional Materials Development

This compound has been identified as a valuable precursor for creating novel phosphorus-containing functional materials. tandfonline.comtandfonline.com Its reactivity allows for the synthesis of polymers and extended solid structures with unique properties, particularly high thermal stability and potential for use in advanced applications. tandfonline.comgoogle.com

A significant advancement in materials science has been the synthesis of a novel phosphorus-containing polymer with exceptional thermo-oxidative stability derived from this compound. tandfonline.comtandfonline.com This new polycyanophosphate material is formed through the reaction of P(CN)₃ with silver nitrate (B79036). tandfonline.com

Spectroscopic analysis indicates that this reaction involves a complex oxidation where the P(III) in the this compound precursor is converted to a P(V) polyphosphate species. tandfonline.com The resulting polymer features pendant cyano and isocyano groups. tandfonline.com A key characteristic of this polycyanophosphate resin is its high phosphorus content (17.6 at.%), which contributes directly to its remarkable thermal resistance. tandfonline.com When heated in air to 1000°C, the material exhibits a char yield of over 60 wt.%, indicating its potential for use in high-temperature applications where thermal and oxidative stability are critical. tandfonline.com

Table 1: Research Findings on Polycyanophosphate Synthesis

| Feature | Finding | Source |

|---|---|---|

| Precursor | This compound (P(CN)₃) | tandfonline.comtandfonline.com |

| Reaction | Addition of silver nitrate to P(CN)₃ | tandfonline.com |

| Product | Polycyanophosphate [p(CP)] resin | tandfonline.com |

| Chemistry | Oxidation of P(III) precursor to P(V) polyphosphate species | tandfonline.com |

| Phosphorus Content | High (17.6 at.%) | tandfonline.com |

| Thermal Stability | Excellent thermo-oxidative resistance | tandfonline.com |

| Char Yield | >60 wt.% at 1000°C in air | tandfonline.com |

The development of functional materials at the nanoscale is a rapidly advancing field aimed at creating materials with tailored properties for specific applications, from electronics to medicine. univ-smb.frfrontiersin.orgicn2.cat this compound serves as a molecular precursor for carbon phosphonitride materials, which are of interest for developing nanoscale functional systems. tandfonline.comgoogle.com

Pure C₃N₃P material can be synthesized through the thermal self-reaction of this compound. google.com This process can be used to create extended solids or to grow films on substrates. google.com Such materials are part of a broader class of phosphorus-containing polymers that are being explored for diverse applications. acs.org As mentioned previously, phosphorus-linked carbon nitride (g-PCN) can be synthesized as a photocatalyst for water splitting. researchgate.net This application firmly places materials derived from P(CN)₃ in the realm of advanced nanomaterials for catalysis. researchgate.net The ability to create these materials, which combine the properties of ceramics with potential processability, opens up avenues for fabricating new nanoscale devices and functional surfaces. google.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139363 |

| Silver nitrate | 24470 |

| Phosphorus trichloride (B1173362) | 24387 |

| Silver cyanide | 10582 |

Broader Implications in Inorganic and Organometallic Chemistry

The study of this compound, P(CN)₃, a seemingly simple molecule, has resonated deeply within the fields of inorganic and organometallic chemistry. Its unique electronic and steric properties, arising from the combination of a phosphorus(III) center with three strongly electron-withdrawing cyanide groups, have provided a fertile ground for exploring fundamental concepts of bonding, reactivity, and structure. Research into this compound has not only expanded our understanding of phosphorus chemistry but has also offered new perspectives on ligand design and the behavior of main group elements.

Contributions to Main Group Element Chemistry through this compound Research

This compound serves as an important model compound in main group chemistry, which focuses on the elements in the s- and p-blocks of the periodic table. wikipedia.orgresearchgate.net The investigation of P(CN)₃ and its reactions provides significant insights into the properties of phosphorus and its interactions with other elements.

The chemistry of P(CN)₃ highlights the significant influence of substituents on the properties of a central atom. The three cyano groups, being powerful electron-withdrawing moieties, drastically alter the Lewis basicity of the phosphorus atom compared to other phosphines like triphenylphosphine. This makes P(CN)₃ a weak Lewis base but a competent Lewis acid at the phosphorus center, capable of forming adducts. wikipedia.org For instance, its reactions with Lewis bases can lead to the formation of four-coordinate phosphorus species. Conversely, it can interact with strong Lewis acids, which coordinate to the nitrogen atoms of the cyano groups. An example of this is the reaction with the rhenium complex [Re(CO)₅]⁺[BF₄]⁻, which results in the formation of {P[CN-Re(CO)₅]₃}[BF₄]₃, where the Lewis acidic metal complex coordinates to the nitrogen lone pairs. wikipedia.org

Furthermore, the study of this compound contributes to understanding the broader family of pnictogen tricyanides, which includes As(CN)₃, Sb(CN)₃, and Bi(CN)₃. researchgate.net Comparative studies of these compounds reveal trends in structure, bonding, and reactivity down the group. While P(CN)₃ and As(CN)₃ exist as discrete molecules with C₃ᵥ symmetry, the heavier analogues Sb(CN)₃ and Bi(CN)₃ are polymeric. researchgate.net This highlights fundamental differences in the chemistry of lighter and heavier main group elements.

The thermal decomposition of P(CN)₃ has also been explored as a precursor route to novel phosphorus-containing materials, such as graphite-phase carbon phosphonitride (C₃N₃P), demonstrating its utility in solid-state main group chemistry. wikipedia.orginformahealthcare.com

Advancements in Organophosphorus Chemistry via this compound Studies

Organophosphorus chemistry, a vast and dynamic field, has been significantly enriched by the study of molecules like this compound. nih.govmdpi.com These compounds are crucial as reagents, precursors, and ligands in various chemical transformations. mdpi.com this compound, with its distinct reactivity, offers a unique platform for advancing this area.

P(CN)₃ serves as a valuable precursor for the synthesis of other organophosphorus compounds. ontosight.aigoogle.com The cyanide groups can be substituted or transformed, allowing for the introduction of new functionalities. For example, its high reactivity makes it a useful intermediate in the preparation of more complex phosphorus-containing molecules. ontosight.ai This expands the synthetic toolkit available to chemists for creating compounds with tailored properties for applications in materials science, agriculture, and medicine. mdpi.comrsc.org

The electronic properties of P(CN)₃ have also spurred advancements. The strong electron-withdrawing nature of the cyano groups makes the phosphorus atom in P(CN)₃ highly electrophilic compared to alkyl or aryl phosphines. This unique feature allows it to participate in reactions not typical for other phosphines, providing a deeper understanding of phosphorus reactivity. Organophosphorus compounds are known to exist in various coordination states, and molecules like P(CN)₃ are instrumental in studying the transitions between these states, for instance, from the three-coordinate P(III) to four- or five-coordinate species.

Moreover, the synthesis of P(CN)₃ itself, typically via the reaction of phosphorus trihalides like PCl₃ or PBr₃ with cyanide sources, is a fundamental reaction in organophosphorus chemistry. wikipedia.orgmdpi.com Refining these synthetic methods contributes to the broader knowledge base for preparing a wide range of phosphorus compounds.

Ligand Design Strategies for Metal Complexes Incorporating this compound

In the realm of organometallic chemistry, the design of ligands is paramount as it dictates the properties and reactivity of the resulting metal complexes. nih.gov this compound, P(CN)₃, presents an interesting case study in ligand design due to its distinctive electronic profile.

As a ligand, P(CN)₃ is characterized as a strong π-acceptor. The lone pair on the phosphorus atom can form a σ-bond with a metal center, while the empty, low-energy σ* orbitals of the P-C bonds can accept electron density from filled metal d-orbitals. libretexts.org This π-backbonding is a critical feature that stabilizes low-valent metal centers. libretexts.org The strength of this π-acceptor character is comparable to, or even greater than, that of carbon monoxide (CO) and is significantly stronger than that of triaryl- or trialkylphosphines.

This strong π-acidity makes P(CN)₃ a valuable ligand for specific applications. The electronic properties of a complex can be finely tuned by incorporating P(CN)₃. For instance, in a complex containing both CO and P(CN)₃ ligands, the strong π-acceptance of P(CN)₃ would influence the C-O bond strength, which can be monitored by infrared (IR) spectroscopy. libretexts.org This allows for a systematic study of electronic effects within a coordination sphere.

The steric profile of P(CN)₃ is also a key consideration. With a relatively small cone angle compared to bulky phosphines like triphenylphosphine, it allows for the formation of complexes with higher coordination numbers or with less steric congestion around the metal center. libretexts.org This combination of small size and strong π-acidity is a desirable characteristic in ligand design for catalysis, where both electronic and steric factors must be optimized.

The coordination behavior of P(CN)₃ can be complex. While it typically binds to metals through the phosphorus atom, the nitrogen atoms of the cyano groups can also act as donor sites, particularly with hard Lewis acids, leading to bridged or multinuclear complexes. wikipedia.orgncert.nic.in This versatility allows for the design of more intricate molecular architectures and materials. The study of P(CN)₃ complexes, therefore, not only expands the library of known phosphine ligands but also provides fundamental insights into the principles of metal-ligand bonding and its impact on complex stability and reactivity.

Conclusion and Future Outlook